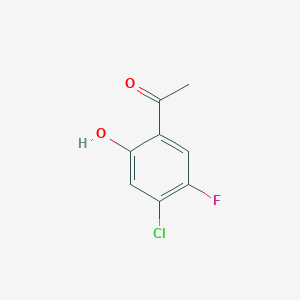

1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-4(11)5-2-7(10)6(9)3-8(5)12/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWKAXPVJZLECS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70546723 | |

| Record name | 1-(4-Chloro-5-fluoro-2-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105533-69-5 | |

| Record name | 1-(4-Chloro-5-fluoro-2-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of this compound, a halogenated hydroxyacetophenone derivative. While specific experimental data for this compound is not extensively published, this document synthesizes information from analogous structures and established chemical principles to construct a detailed and predictive profile. It is intended for researchers, scientists, and drug development professionals who may utilize this molecule as a key intermediate in the synthesis of novel pharmaceutical agents and other fine chemicals. The guide covers molecular structure, predictive spectroscopic data (NMR, IR, MS), a robust synthesis protocol via the Fries rearrangement with mechanistic insights, and essential safety and handling information.

Molecular Overview and Physicochemical Properties

This compound is a polysubstituted aromatic ketone. The presence of three distinct functional groups on the phenyl ring—hydroxyl, chloro, and fluoro—along with the acetyl group, makes it a versatile building block for organic synthesis. The interplay of these substituents governs its reactivity, conformational preferences, and spectroscopic characteristics. The ortho-hydroxyl group, in particular, can engage in intramolecular hydrogen bonding with the acetyl carbonyl, influencing its chemical behavior.

Below is the molecular structure of this compound.

Caption: Molecular structure of this compound.

Table 1: Computed Physicochemical Properties

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₈H₆ClFO₂ |

| Molecular Weight | 188.58 g/mol |

| SMILES | CC(=O)C1=C(C=C(C=C1F)Cl)O |

| InChI Key | FQZWSJUIYJGNRE-UHFFFAOYSA-N |

Synthesis via Fries Rearrangement: Mechanism and Protocol

The most industrially and academically significant method for synthesizing hydroxyaryl ketones is the Fries rearrangement.[1] This reaction involves the conversion of a phenolic ester to a mixture of ortho- and para-hydroxy aryl ketones, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[1][2] The regioselectivity can be controlled by reaction conditions; lower temperatures generally favor the para-product, while higher temperatures favor the ortho-product due to the thermodynamic stability of the bidentate chelate complex formed between the ortho-isomer and the aluminum catalyst.[1]

Reaction Mechanism

The widely accepted mechanism proceeds through the formation of an acylium carbocation intermediate.[2]

-

Catalyst Coordination: The Lewis acid (AlCl₃) coordinates to the electron-rich carbonyl oxygen of the precursor ester (4-chloro-5-fluorophenyl acetate).

-

Acylium Ion Formation: This coordination polarizes the ester bond, leading to the cleavage of the C-O bond and the formation of a free acylium carbocation (CH₃CO⁺).[2]

-

Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile, attacking the activated aromatic ring at the positions ortho and para to the hydroxyl group.

-

Hydrolysis: Subsequent quenching with acid hydrolyzes the aluminum complexes, liberating the final hydroxyacetophenone product.

Caption: Workflow for the synthesis via Fries Rearrangement.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for similar halogenated phenols.[3][4] The causality for each step is explained to ensure a self-validating and reproducible workflow.

Step 1: Acylation of 4-chloro-5-fluorophenol (Precursor Synthesis)

-

To a stirred solution of 4-chloro-5-fluorophenol (1 eq.) in an appropriate solvent (e.g., dichloromethane or neat), slowly add acetyl chloride (1.1 eq.) at 0 °C.

-

Causality: This step forms the necessary phenyl acetate precursor. Using a slight excess of acetyl chloride ensures complete conversion of the phenol. The low temperature controls the exothermic reaction.

-

-

Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC or GC-MS analysis indicates the complete consumption of the starting phenol.

-

The resulting 4-chloro-5-fluorophenyl acetate can be used directly or purified by vacuum distillation.

Step 2: Fries Rearrangement

-

In a flask equipped with a reflux condenser and a gas outlet, add the crude 4-chloro-5-fluorophenyl acetate (1 eq.).

-

Carefully add anhydrous aluminum trichloride (AlCl₃, 2.5-3.0 eq.) in portions. The reaction is often performed without a solvent.[4][5]

-

Causality: A significant excess of the Lewis acid catalyst is required. One equivalent is consumed by coordinating to the product's carbonyl oxygen, another by the phenolic hydroxyl, and the remainder acts catalytically.

-

-

Heat the reaction mixture to 120-160 °C and maintain for 1.5-3 hours.[2] The progress should be monitored by TLC.

-

Causality: Elevated temperature is necessary to overcome the activation energy for the acyl group migration and favors the formation of the thermodynamically more stable ortho product.

-

-

Cool the mixture to room temperature, then carefully quench by slowly adding it to a mixture of crushed ice and concentrated HCl (e.g., 5% HCl solution).[2]

-

Causality: The acidic workup serves two purposes: it hydrolyzes the aluminum-phenoxide complexes to liberate the free phenol product and dissolves the aluminum salts for easier removal.

-

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired this compound.

Spectroscopic and Structural Characterization (Predictive Analysis)

The following spectroscopic data are predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are expected to be well-resolved, providing clear structural information.

Table 2: Predicted NMR Data (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Couplings and Multiplicity |

|---|---|---|

| ¹H NMR | ~12.0 | (s, 1H, Ar-OH, intramolecular H-bond) |

| ~7.5 | (d, 1H, Ar-H, J ≈ 8-9 Hz) | |

| ~7.0 | (d, 1H, Ar-H, J ≈ 7-8 Hz) | |

| ~2.6 | (s, 3H, -COCH₃) | |

| ¹³C NMR | ~203 | Carbonyl (C=O) |

| ~160 | C-OH | |

| ~158 | C-F (with large ¹JCF coupling) | |

| ~115-135 | Aromatic carbons (C-H, C-Cl, C-C=O) | |

| ~26 | Acetyl methyl (-CH₃) |

| ¹⁹F NMR | ~ -110 to -120 | Singlet or doublet of doublets |

-

¹H NMR Insights: The phenolic proton is expected to be significantly downfield due to strong intramolecular hydrogen bonding with the carbonyl oxygen. The two aromatic protons will appear as doublets, with their exact shifts and coupling constants determined by the electronic effects of the adjacent substituents.

-

Conformational Insights: Studies on 2'-fluoro-substituted acetophenones have revealed the presence of through-space ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings.[9][10] This phenomenon occurs when the atoms are spatially close, and it strongly suggests a preferred s-trans conformation where the acetyl group is oriented away from the fluorine atom.[10] Therefore, a small (3-5 Hz) ⁵JHF coupling may be observable between the acetyl methyl protons and the ring fluorine.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would provide key information on the molecular weight and fragmentation patterns.

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 188, with a characteristic M+2 peak at m/z 190 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

-

Key Fragmentations: The primary fragmentation pathway for acetophenones is the alpha-cleavage of the acyl group.

-

Loss of methyl radical (M-15): A strong peak at m/z 173 (and 175) corresponding to the [M-CH₃]⁺ ion.

-

Formation of acylium ion: A peak at m/z 43 corresponding to [CH₃CO]⁺.

-

Loss of acetyl group (M-43): A peak at m/z 145 (and 147) corresponding to the [M-COCH₃]⁺ ion.

-

Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.

Infrared (IR) Spectroscopy

The IR spectrum will clearly show the characteristic absorptions for the hydroxyl and carbonyl functional groups.

Table 3: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |

|---|---|---|

| ~3200-2800 | O-H stretch (intramolecular H-bonded) | Broad |

| ~1650-1630 | C=O stretch (conjugated, H-bonded) | Strong, sharp |

| ~1600, 1480 | C=C aromatic ring stretches | Medium to strong |

| ~1250 | C-O stretch (phenol) | Strong |

| ~1100-1000 | C-F stretch | Strong |

| ~850-750 | C-Cl stretch | Medium |

-

Expertise Note: The C=O stretching frequency is expected to be lower than that of a typical aryl ketone (~1685 cm⁻¹) due to the combined effects of conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group, which weakens the C=O double bond.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, a reliable hazard assessment can be compiled from the SDS of closely related compounds like 1-(4-fluoro-2-hydroxyphenyl)ethanone and other chlorinated phenols.[11][12][13][14]

Table 4: Predicted GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[12][14] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[12][14] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[12][14] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[14] |

Handling Protocols

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11][12]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] Keep away from oxidizing agents and strong bases.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable, albeit not widely commercialized, chemical intermediate. This guide provides a robust, predictive framework for its chemical properties, grounded in the established behavior of analogous compounds and fundamental chemical principles. The proposed synthesis via Fries rearrangement is a reliable and scalable method for its production. The detailed spectroscopic predictions offer a clear roadmap for its characterization and quality control. Adherence to the outlined safety protocols is essential for its handling. For professionals in drug discovery and materials science, this compound represents a promising scaffold for the development of novel molecules with tailored biological and physical properties.

References

- Scott, K. N. (1972). CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Journal of the American Chemical Society.

- BenchChem. (2025). Synthesis of Hydroxyacetophenones from Phenyl Benzoates via Fries Rearrangement.

- ChemicalBook. 4'-Hydroxyacetophenone synthesis.

- MilliporeSigma. Fries Rearrangement.

- Breinsperger, J., et al. (2020). Preparation of hydroxyacetophenones via the Fries rearrangement.

- Wikipedia. Fries rearrangement.

- Echemi. 1-(4-Chloro-5-fluoro-2-hydroxy-phenyl)

- Saito, S., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry.

- Rojas-Lima, S., et al. (2019).

- Saito, S., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. PMC - NIH.

- Echemi. 1-(4-Fluoro-2-hydroxyphenyl)

- Fisher Scientific. SAFETY DATA SHEET - 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one.

- Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrr ol-3-yl]-1-ethanone.

- Fisher Scientific. SAFETY DATA SHEET - 5-Fluoro-2-hydroxyacetophenone.

- Guidechem. How to synthesize 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone?

- PubChem. 1-(4-Chloro-2-hydroxyphenyl)ethanone.

- ChemicalBook. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone synthesis.

- ChemicalBook. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone.

- ChemicalBook. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone Properties.

- ChemicalBook. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone(394-32-1) 1H NMR.

- NIST. Ethanone, 1-(4-chlorophenyl)-. NIST WebBook.

- Lee, K., & Gibson, D. (1996). Mass spectra of acetophenone in the molecular ion region.

- Cheméo. Chemical Properties of Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4).

- NIST. Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. NIST WebBook.

- ChemicalBook. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone(394-32-1)IR1.

- PubChem. 1-(4,5-Difluoro-2-hydroxyphenyl)ethanone.

- SpectraBase. 1-(4-Chloro-3-hydroxyphenyl)ethanone.

- BenchChem. 2-Chloro-1-(4-hydroxyphenyl)ethanone.

- Sigma-Aldrich. 1-(2-hydroxyphenyl)-ethanone.

- BLD Pharm. 1-(5-Fluoro-2-hydroxyphenyl)ethanone.

- PubChem. 4'-Fluoro-2'-hydroxyacetophenone.

- BLD Pharm. 1-(5-Chloro-2-hydroxyphenyl)ethanone.

Sources

- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone synthesis - chemicalbook [chemicalbook.com]

- 5. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone | 394-32-1 [chemicalbook.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations [file.scirp.org]

- 8. Ethanone, 1-(5-chloro-2-hydroxyphenyl)- [webbook.nist.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.es [fishersci.es]

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

An In-Depth Technical Guide to the Structure Elucidation of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in the development pipeline. This guide provides a comprehensive, technically-grounded walkthrough for the complete structure elucidation of this compound, a substituted aromatic ketone.

The initial steps in any structure elucidation workflow aim to establish the fundamental building blocks of the molecule. Mass spectrometry (MS) provides the molecular formula, while Infrared (IR) spectroscopy identifies the functional groups present.

Mass Spectrometry (MS): Defining the Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is the gold standard for determining the elemental composition of an unknown compound.[1] For this compound, the expected molecular formula is C₈H₆ClFO₂.

A key confirmatory feature in the mass spectrum will be the isotopic pattern of chlorine. Chlorine exists naturally as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in two prominent molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two mass units, with the [M+2]⁺ peak having roughly one-third the intensity of the [M]⁺ peak. This distinctive pattern is a powerful diagnostic tool for identifying chlorine-containing compounds.[2]

Table 1: Expected HRMS Data and Isotopic Pattern for C₈H₆ClFO₂

| Ion Formula | Calculated m/z | Isotope | Relative Abundance (%) |

| [C₈H₆³⁵ClFO₂]⁺ | 188.0040 | [M]⁺ | 100 |

| [C₈H₆³⁷ClFO₂]⁺ | 189.9995 | [M+2]⁺ | ~32 |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid method for identifying functional groups.[3][4] For the target molecule, several characteristic absorption bands are expected.

-

O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is indicative of the hydroxyl (-OH) group. The broadness is due to hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ is characteristic of a ketone's carbonyl group.[4][5] Conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group typically lowers the frequency from that of a simple aliphatic ketone (~1715 cm⁻¹).[4][6]

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are typical for carbon-carbon double bonds within the aromatic ring.[4]

-

C-H Stretches: Aromatic C-H stretching vibrations appear as weak to medium bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be observed just below 3000 cm⁻¹.

-

C-X Stretches: Vibrations for C-Cl and C-F bonds appear in the fingerprint region (below 1400 cm⁻¹).

The presence of these key bands provides strong initial evidence for a hydroxylated, chlorinated, and fluorinated acetophenone structure.

Part 2: Nuclear Magnetic Resonance (NMR) - The Core of Connectivity

While MS and IR define the parts list, NMR spectroscopy reveals how those parts are connected.[7] A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required for unambiguous assignment.[8]

¹H NMR Spectroscopy: Assigning the Protons

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For this compound, we expect three distinct signals:

-

Methyl Protons (-CH₃): A singlet integrating to 3 protons, typically in the δ 2.5-2.7 ppm region.

-

Aromatic Protons (Ar-H): Two signals in the aromatic region (δ 6.5-8.0 ppm), each integrating to 1 proton. Their chemical shifts and coupling patterns are dictated by the electronic effects of the substituents. The hydroxyl group is strongly activating (electron-donating), while the halogens and the acetyl group are deactivating (electron-withdrawing). The proton ortho to the hydroxyl group will be the most shielded (lowest ppm), while the proton ortho to the acetyl group will be the most deshielded (highest ppm). The coupling between them will be influenced by the fluorine atom.

-

Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range, often deshielded by intramolecular hydrogen bonding to the carbonyl oxygen. Its position is also concentration and solvent dependent.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom. For the target molecule, eight distinct signals are expected:

-

Carbonyl Carbon (C=O): The most deshielded signal, typically appearing above δ 195 ppm.

-

Aromatic Carbons (Ar-C): Six signals in the aromatic region (δ 110-170 ppm). Carbons directly attached to electronegative atoms (O, F, Cl) will have their chemical shifts significantly affected. The carbon bearing the hydroxyl group will be shifted downfield, while the carbons bearing the halogens will also show characteristic shifts.

-

Methyl Carbon (-CH₃): The most shielded signal, typically below δ 30 ppm.

2D NMR: Connecting the Pieces

Two-dimensional NMR experiments are essential for establishing the final connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to.[9] It allows for the unambiguous assignment of protonated carbons. For our molecule, it will connect the methyl proton signal to the methyl carbon signal and the two aromatic proton signals to their respective aromatic carbon signals. Quaternary carbons (like the carbonyl and the substituted aromatic carbons) will be absent from the HSQC spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for structure elucidation, as it reveals correlations between protons and carbons that are two or three bonds away.[10][11][12][13] These "long-range" correlations are the key to connecting the molecular fragments.

Key Expected HMBC Correlations:

-

Connecting the Acetyl Group: The methyl protons (Hₐ) will show a strong correlation to the carbonyl carbon (C₁), confirming the acetyl fragment.

-

Placing the Acetyl Group: The methyl protons (Hₐ) will also show a correlation to one of the aromatic carbons (C₆), definitively linking the acetyl group to the aromatic ring.

-

Positioning the Substituents: The arrangement of substituents on the ring is confirmed by correlations from the aromatic protons. For example, the aromatic proton H₁ will show correlations to carbons C₂, C₃, and C₅, while proton H₂ will correlate with C₄, C₅, and C₆. These overlapping correlations create a web of connectivity that allows for the unambiguous placement of all atoms.

Part 3: The Integrated Elucidation Workflow

A robust structure elucidation is not a linear process but an integrated workflow where data from each technique is used to validate the others.

dot

Caption: Logical workflow for structure elucidation.

The final structure is confirmed only when all observed data are consistent with the proposed molecule and no other plausible isomer fits the evidence. The HMBC correlations are particularly crucial for distinguishing between potential isomers.

dot

Caption: Key HMBC correlations confirming connectivity.

Experimental Protocols

General: All solvents used for spectroscopic analysis should be of high purity (e.g., deuterated solvents for NMR). The sample should be free of paramagnetic impurities.

-

High-Resolution Mass Spectrometry (HRMS):

-

Instrument: Time-of-Flight (TOF) or Orbitrap mass spectrometer.

-

Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Protocol: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Infuse the solution directly or via LC injection into the mass spectrometer. Acquire data in positive or negative ion mode. Calibrate the instrument using a known standard to ensure high mass accuracy.

-

-

Infrared (IR) Spectroscopy:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Protocol (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure to ensure good contact. Collect the spectrum, typically over a range of 4000-400 cm⁻¹, and perform a background subtraction.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire spectrum with a standard pulse sequence. Process with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

-

¹³C NMR: Acquire spectrum with proton decoupling. A sufficient number of scans and relaxation delay are required to observe all carbons, including quaternary ones.

-

HSQC & HMBC: Utilize standard gradient-selected (gs) pulse sequences (e.g., gHSQC, gHMBC). Optimize the HMBC experiment for a long-range coupling constant (ⁿJCH) of ~8 Hz to observe typical 2- and 3-bond correlations.[11]

-

Conclusion

The structure elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. By integrating data from mass spectrometry, IR spectroscopy, and a suite of 1D and 2D NMR experiments, a scientist can confidently and unambiguously determine the precise molecular architecture. This rigorous, evidence-based approach ensures the scientific integrity required for subsequent research and development activities.

References

-

Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 2(1-4), 23-60. [Link]

-

Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. [Link]

-

Flett, M. St. C. (1948). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Transactions of the Faraday Society, 44, 767-775. [Link]

-

Sparkman, O. D. (2025). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Pittcon Conference & Expo. [Link]

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. [Link]

-

Pukar, S. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

-

Jones, R. N., Forbes, W. F., & Mueller, W. A. (1957). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Canadian Journal of Chemistry, 35(5), 504-520. [Link]

-

StudyRaid. (n.d.). Understand iR Spectroscopy Features of Acetophenone. StudyRaid. [Link]

-

Epistemeo. (2012). Introduction to IR Spectroscopy. Ketones. YouTube. [Link]

-

Varian, Inc. (2010). H-C multiple-bond correlations: HMBC. Varian, Inc. NMR Publication. [Link]

-

LibreTexts Chemistry. (2024). 19: HMBC. Chemistry LibreTexts. [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

-

ResearchGate. (n.d.). Most important correlations 2D 1H-13C HMBC, compound 12... ResearchGate. [Link]

-

Spectroscopy Pro. (2022). HMBC spectrum | Heteronuclear Multiple Bond Correlation. YouTube. [Link]

Sources

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pittcon.org [pittcon.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. app.studyraid.com [app.studyraid.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 8. youtube.com [youtube.com]

- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.as.uky.edu [chem.as.uky.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone CAS number

An In-depth Technical Guide to 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic ketone of significant interest in synthetic and medicinal chemistry. We will delve into its chemical properties, synthesis, applications, and safety protocols, offering insights grounded in established scientific principles for researchers, scientists, and professionals in drug development.

Introduction and Core Compound Identity

This compound is a substituted acetophenone derivative. Its structure, featuring a phenolic hydroxyl group ortho to an acetyl group, and further substituted with chloro and fluoro moieties on the aromatic ring, makes it a versatile intermediate in organic synthesis. The presence of multiple functional groups offers several reaction sites for building more complex molecular architectures. Halogenated organic compounds, in particular, play a crucial role in the pharmaceutical industry, with chlorine being a key element in many approved drugs.[1] The specific arrangement of substituents in this molecule influences its reactivity and potential biological activity, making it a valuable building block for novel chemical entities.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

CAS Number : 105533-69-5[2]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The data for this compound and its close analogs are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClFO₂ | Inferred |

| Molecular Weight | 188.58 g/mol | Calculated |

| Appearance | Likely a solid, from light yellow to beige-brown crystals, based on analogs.[3] | Analogy |

| Melting Point | 56-58 °C (for the 5-fluoro analog) | [3] |

| Boiling Point | 65-66 °C at 8 mmHg (for the 5-fluoro analog) | [3] |

| InChI Key | (Not directly found, but for the 5-fluoro analog: KOFFXZYMDLWRHX-UHFFFAOYSA-N) | [4] |

Characterization of this molecule would typically rely on standard spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H NMR) would confirm the presence and connectivity of the aromatic and methyl protons. Carbon-13 NMR would identify all unique carbon environments. Mass Spectrometry would verify the molecular weight and isotopic pattern characteristic of a monochlorinated compound. Infrared (IR) spectroscopy would show characteristic absorptions for the hydroxyl, carbonyl, and aromatic functionalities.

Synthesis Pathway: The Fries Rearrangement

A common and effective method for synthesizing hydroxyacetophenones is the Fries rearrangement.[3][5][6] This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[7]

For this compound, a logical synthetic approach begins with the acylation of 4-chloro-5-fluorophenol with an acetylating agent like acetyl chloride or acetic anhydride to form the corresponding phenyl acetate ester. This ester then undergoes an intramolecular Fries rearrangement to yield the target product.

Step-by-Step Synthesis Protocol

-

Esterification: 4-chloro-5-fluorophenol is reacted with acetyl chloride in the presence of a base or neat. The phenol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl chloride to form 4-chloro-5-fluorophenyl acetate.

-

Fries Rearrangement: The isolated 4-chloro-5-fluorophenyl acetate is heated in the presence of a stoichiometric amount of anhydrous aluminum chloride.[6] The Lewis acid coordinates to the carbonyl oxygen of the ester, facilitating the cleavage of the acyl group.

-

Electrophilic Aromatic Substitution: The resulting acylium ion (CH₃CO⁺) then acts as an electrophile in an intramolecular electrophilic aromatic substitution reaction. The directing effects of the hydroxyl (ortho, para-directing) and halogen (ortho, para-directing, deactivating) substituents guide the acylium ion to the ortho position relative to the hydroxyl group.

-

Work-up and Purification: The reaction mixture is carefully quenched with ice water and acid to decompose the aluminum chloride complex.[5] The crude product is then extracted with an organic solvent, such as ethyl acetate.[6] Purification is typically achieved through recrystallization or silica gel column chromatography to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic pathway via Fries Rearrangement.

Applications in Research and Drug Development

Substituted hydroxyacetophenones are important intermediates in the synthesis of various biologically active compounds.[5][8] The title compound serves as a key building block for more complex molecules, particularly in the pharmaceutical industry.[7]

-

Scaffold for Heterocyclic Synthesis: The ketone and hydroxyl functionalities can be readily manipulated to construct heterocyclic rings, such as flavones, chromones, and benzofurans, which are common motifs in pharmacologically active molecules.

-

Precursor for API Synthesis: As an important pharmaceutical intermediate, it can be used in the synthesis of various β-receptor blockers and other active pharmaceutical ingredients (APIs).[5] The incorporation of fluorine and chlorine can enhance metabolic stability, binding affinity, and lipophilicity of the final drug molecule.[9]

-

Fragment-Based Drug Discovery: This molecule can be used as a fragment in screening campaigns to identify initial hits for drug discovery programs. Its specific pattern of hydrogen bond donors/acceptors and hydrophobic regions makes it an interesting starting point for lead optimization.

Safety, Handling, and Storage

Working with any chemical requires strict adherence to safety protocols. Based on data for closely related halogenated hydroxyacetophenones, this compound should be handled with care.

Hazard Identification

Recommended Handling and Personal Protective Equipment (PPE)

-

Ventilation: Handle in a well-ventilated place, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2][10]

-

Protective Clothing: Wear suitable protective clothing, including a lab coat.[2]

-

Gloves: Wear protective gloves (e.g., nitrile) to avoid skin contact.[10][12]

-

Eye Protection: Use chemical safety goggles or a face shield to prevent eye contact.[10][12]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[10][12]

First-Aid Measures

-

Inhalation: If inhaled, move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][10]

-

Skin Contact: In case of skin contact, immediately wash with plenty of soap and water while removing contaminated clothing.[12] If skin irritation occurs, get medical advice.[10]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][12]

Storage

Conclusion

This compound (CAS No. 105533-69-5) is a valuable chemical intermediate with significant potential in synthetic chemistry and drug discovery. Its synthesis is accessible through established methods like the Fries rearrangement, and its unique substitution pattern offers a versatile platform for constructing complex molecular targets. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides the foundational knowledge for researchers to effectively and safely utilize this compound in their scientific endeavors.

References

-

1-(4-Chloro-2-hydroxyphenyl)ethanone | C8H7ClO2 | CID 1051513. PubChem. [Link]

-

Chemical Properties of Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4). Cheméo. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone | 394-32-1 [chemicalbook.com]

- 4. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone(394-32-1) 1H NMR spectrum [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone | 394-32-1 [amp.chemicalbook.com]

- 9. jelsciences.com [jelsciences.com]

- 10. echemi.com [echemi.com]

- 11. 1-(4-Chloro-2-hydroxyphenyl)ethanone | C8H7ClO2 | CID 1051513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone molecular weight

An In-Depth Technical Guide to 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone: Properties, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of this compound, a halogenated aromatic ketone of significant interest to the pharmaceutical and fine chemical industries. As a key intermediate, its unique substitution pattern—featuring chloro, fluoro, hydroxyl, and acetyl groups—renders it a versatile building block for the synthesis of complex, high-value molecules. This guide details its physicochemical properties, outlines a standard synthetic methodology via the Fries rearrangement with mechanistic insights, discusses its critical role in drug discovery, and provides essential safety and handling protocols. The content is tailored for researchers, chemists, and professionals in drug development, offering expert-driven insights into the compound's utility and handling.

Chemical Identity and Physicochemical Properties

This compound is a polysubstituted aromatic ketone. The presence of multiple functional groups—a reactive acetyl moiety, an acidic phenolic hydroxyl group, and two distinct halogens—creates a scaffold ripe for diverse chemical transformations. The fluorine and chlorine atoms are particularly significant, as their incorporation into drug candidates can modulate critical pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1]

The fundamental properties of this compound are summarized below. The molecular weight is identical to its isomer, 1-(3-chloro-5-fluoro-2-hydroxyphenyl)ethanone, for which public data is available.[2]

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₈H₆ClFO₂ | [2] |

| Molecular Weight | 188.58 g/mol | [2] |

| Monoisotopic Mass | 188.0040353 Da | [2] |

| Canonical SMILES | CC(=O)C1=C(C(=C(C=C1)F)Cl)O | N/A |

| InChIKey | N/A | N/A |

| CAS Number | N/A | N/A |

| Physical Form | Expected to be a solid at room temperature (e.g., powder or crystals) | [3] |

| Solubility | Expected to have low solubility in water but be soluble in common organic solvents like ethyl acetate, methanol, and DMSO. | [4] |

Synthesis and Mechanistic Insights: The Fries Rearrangement

A robust and widely adopted method for the synthesis of hydroxyaryl ketones is the Fries rearrangement.[3][5] This reaction involves the intramolecular acyl migration of a phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). This pathway is valued for its efficiency in installing an acyl group ortho or para to the hydroxyl functionality.

Rationale for Synthetic Route

The Fries rearrangement is selected for its directness. It begins with a readily accessible precursor, a substituted phenol, which is first esterified and then rearranged. This avoids more complex multi-step sequences that might require stringent protection-deprotection strategies for the hydroxyl group. The choice of a solvent-free or high-boiling point solvent condition often drives the reaction to completion and can influence the ratio of ortho vs. para products. For this compound, the target is the ortho product.

Detailed Experimental Protocol

Step 1: Esterification of 3-Chloro-4-fluorophenol

-

To a stirred solution of 3-chloro-4-fluorophenol in an appropriate solvent (e.g., dichloromethane or neat), add acetyl chloride dropwise at 0°C.

-

A base, such as pyridine or triethylamine, is often included to scavenge the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until completion, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove the base and any unreacted starting materials. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 3-chloro-4-fluorophenyl acetate.

Step 2: Lewis Acid-Catalyzed Fries Rearrangement

-

To the crude 3-chloro-4-fluorophenyl acetate, add anhydrous aluminum chloride (AlCl₃) portion-wise. An excess of AlCl₃ (2.5 to 3.0 equivalents) is crucial as it complexes with both the ester carbonyl and the product's hydroxyl and ketone groups.

-

Heat the reaction mixture to a high temperature, typically between 120°C and 160°C.[5][6] The reaction is often run neat (without solvent).

-

Maintain the temperature for 2-3 hours. The reaction progress can be monitored by TLC or HPLC.

-

After cooling, carefully quench the reaction by pouring the mixture onto crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and precipitates the product.

-

Filter the resulting solid, wash with cold water until the filtrate is neutral, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound via esterification and Fries rearrangement.

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a high-value key intermediate. Its structure is a precursor to more complex heterocyclic systems and other scaffolds found in biologically active agents.

-

Scaffold for Bioactive Molecules: The compound is an ideal starting point for synthesizing chromones, flavones, and other heterocyclic systems through reactions involving the acetyl and hydroxyl groups. These scaffolds are prevalent in molecules with demonstrated antioxidant, anti-inflammatory, and anticancer properties.[7][8]

-

Intermediate for β-Blockers: Substituted 2'-hydroxyacetophenones are known intermediates in the synthesis of various β-blockers, which are a class of drugs used to manage cardiac arrhythmias, hypertension, and other cardiovascular disorders.[4][5]

-

Fragment-Based Drug Discovery: In modern drug design, small, functionalized molecules like this serve as "fragments" that can be elaborated upon to build potent and selective inhibitors for specific biological targets. The dual halogen substitution provides a unique electronic and steric profile for probing protein binding pockets.

Role as a Versatile Chemical Building Block

The diagram below illustrates the central role of this compound as a launchpad for generating molecular diversity.

Caption: The role of the title compound as a key intermediate for diverse chemical scaffolds.

Safety, Handling, and Storage

As no specific safety data sheet (SDS) is available for this compound, the following guidance is based on structurally related compounds such as other halogenated hydroxyacetophenones.[4][9][10][11]

GHS Hazard Identification (Anticipated)

-

Pictograms:

-

Health Hazard

-

Exclamation Mark

-

-

Signal Word: Warning

-

Hazard Statements:

Precautionary Measures and PPE

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9][11] Avoid generating dust.[9] Use non-sparking tools and prevent electrostatic discharge.[9] Wash hands and any exposed skin thoroughly after handling.[10]

-

Personal Protective Equipment (PPE):

-

First Aid:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][10]

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from its unique combination of functional groups. Its synthesis via established methods like the Fries rearrangement is well-understood, and its utility as a precursor for diverse, biologically relevant scaffolds is clear. For researchers in medicinal chemistry and process development, this compound represents a versatile tool for accessing novel chemical entities. Adherence to strict safety protocols, based on data from analogous structures, is essential for its responsible handling and use in a research or industrial setting.

References

-

1-(4-Chloro-2-hydroxyphenyl)ethanone | C8H7ClO2 | CID 1051513. PubChem. [Link]

-

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)ethan-1-one | C8H6ClFO2 | CID 62369516. PubChem. [Link]

-

The Role of 1-(5-Chloro-2-hydroxyphenyl)ethanone in Chemical Synthesis. LinkedIn. [Link]

-

Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)ethan-1-one | C8H6ClFO2 | CID 62369516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone | 394-32-1 [chemicalbook.com]

- 4. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone | 394-32-1 [amp.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

Navigating the Chemical Landscape: A Technical Guide to the Nomenclature of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis and drug discovery, precise molecular identification is paramount. This guide delves into the nomenclature of the specific substituted acetophenone, 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone, providing a comprehensive overview of its systematic naming and exploring the landscape of related compounds. While this specific molecule may not have common synonyms or established trade names due to its potential novelty or specialized use in research, understanding its systematic name and the nomenclature of its analogs is crucial for clear communication and effective database searching.

The Importance of Unambiguous Identification

In research and development, the ability to uniquely identify a chemical entity is the foundation of reproducible science. A systematic name, such as that generated by the International Union of Pure and Applied Chemistry (IUPAC), provides a definitive and universally understood identifier for a molecule's structure. This contrasts with common or trivial names, which can be ambiguous, and trade names, which are brand-specific and may vary geographically. For novel or less-common compounds, the IUPAC name is often the only identifier available.

Deconstructing the Systematic Name: this compound

The IUPAC name itself provides a blueprint of the molecule's structure. Let's break it down:

-

ethanone : This indicates the core structure is based on a two-carbon ketone.

-

phenyl : This signifies a benzene ring attached to the ethanone group.

-

1-(...)ethanone : This specifies that the phenyl group is attached to the first carbon of the ethanone chain.

-

(4-chloro-5-fluoro-2-hydroxyphenyl) : This describes the substituents on the phenyl ring and their positions. The numbering of the phenyl ring starts from the point of attachment to the ethanone group. Therefore, we have:

-

a chloro group at position 4.

-

a fluoro group at position 5.

-

a hydroxy group at position 2.

-

This systematic approach ensures that any chemist can accurately draw the chemical structure from the name alone.

Synonyms and Trade Names: A Case of Specificity

As of early 2026, dedicated synonyms and trade names for this compound are not readily found in major chemical databases. This is not unusual for a compound that may be:

-

A novel synthetic intermediate.

-

A compound used exclusively for in-house research.

-

Not yet commercialized on a large scale.

The absence of trade names indicates that it is likely not a marketed product. Researchers should primarily rely on the IUPAC name and the Chemical Abstracts Service (CAS) number, if available, for identification.

A Comparative Analysis of Related Substituted Acetophenones

To provide a broader context, it is instructive to examine the nomenclature of structurally similar compounds. The following table summarizes the names of related acetophenones, highlighting the systematic approach to naming based on substituent patterns.

| Chemical Structure Name | Common Synonyms/Alternative Names |

| 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone | 5-fluoro-2-hydroxy acetophenone, 2-ethanoyl-4-fluorophenol[1] |

| 4'-Fluoro-2'-hydroxyacetophenone | 1-(4-Fluoro-2-hydroxyphenyl)ethanone |

| 1-(4-chloro-2-hydroxyphenyl)ethanone | 4'-Chloro-2'-hydroxyacetophenone[2] |

| 1-(5-Chloro-2-hydroxyphenyl)ethanone | 2'-Hydroxy-5'-chloroacetophenone, 2-Acetyl-4-chlorophenol[3] |

| 2-(4-CHLOROPHENYL)-5'-FLUORO-2'-HYDROXYACETOPHENONE | Not available |

| 1-(4-Chloro-2-hydroxy-5-methylphenyl)ethanone | Not available |

| 2-Chloro-1-(4-hydroxyphenyl)ethanone | Not available |

This comparison illustrates how the position and nature of the halogen and hydroxyl groups on the phenyl ring are systematically described, providing a clear and unambiguous identifier for each distinct molecule.

Experimental Workflow: Identification and Verification

For researchers synthesizing or working with this compound, a rigorous workflow for structural confirmation is essential.

Step-by-Step Protocol

-

Synthesis : Synthesize the target compound via an appropriate chemical reaction, such as a Friedel-Crafts acylation of a substituted fluorochlorophenol.

-

Purification : Purify the crude product using techniques like column chromatography or recrystallization to isolate the desired compound.

-

Structural Elucidation :

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Use ¹H NMR and ¹³C NMR to determine the chemical environment of the hydrogen and carbon atoms, confirming the substitution pattern on the phenyl ring.

-

Mass Spectrometry (MS) : Obtain a high-resolution mass spectrum to confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy : Identify the characteristic functional groups, such as the carbonyl (C=O) of the ketone and the hydroxyl (O-H) group.

-

-

Purity Analysis : Employ High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the purity of the final compound.

Caption: Workflow for the synthesis and structural confirmation of this compound.

Logical Relationship of Nomenclature

The relationship between different types of chemical names can be visualized as a hierarchy, with the systematic IUPAC name providing the most fundamental and descriptive information.

Caption: Hierarchical relationship of chemical nomenclature for a given compound.

Conclusion

For a scientist or researcher, understanding the principles of chemical nomenclature is not merely an academic exercise; it is a practical necessity for navigating the vast landscape of chemical information. In the case of this compound, the systematic IUPAC name stands as its primary and most reliable identifier. While the absence of common synonyms and trade names may suggest its specialized nature, the principles of systematic nomenclature and a robust analytical workflow ensure its unambiguous identification and facilitate clear scientific communication.

References

-

PubChem. 1-(4-chloro-2-hydroxyphenyl)ethanone. [Link]

-

LookChem. 1-(5-Chloro-2-hydroxyphenyl)ethanone|1450-74-4. [Link]

Sources

An In-depth Technical Guide on the Biological Activity of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone

Abstract

1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone is a halogenated hydroxyacetophenone derivative. While primarily recognized as a key intermediate in the synthesis of pharmaceuticals, its inherent chemical structure, featuring a phenolic hydroxyl group and halogen substituents, suggests the potential for intrinsic biological activities. This guide provides a comprehensive technical overview of the known and potential biological activities of this compound. It delves into its role in chemical synthesis, explores putative biological effects based on structurally similar compounds, and outlines detailed experimental protocols for the systematic evaluation of its bioactivity. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational understanding and a practical framework for investigating the biological potential of this compound.

Introduction and Chemical Profile

This compound, with the CAS Number 136830-89-0, is an aromatic ketone. Its structure is characterized by a benzene ring substituted with a hydroxyl group, an acetyl group, a chlorine atom, and a fluorine atom. This arrangement of functional groups makes it a valuable precursor in organic synthesis.

The presence of a phenolic hydroxyl group is significant, as this moiety is known to contribute to the antioxidant properties of many compounds by acting as a hydrogen donor to neutralize free radicals.[1][2] The halogen atoms (chlorine and fluorine) can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, potentially modulating its bioactivity.[3]

Role as a Synthetic Intermediate

This compound is a crucial intermediate in the synthesis of various more complex molecules, including pharmaceuticals. For instance, it serves as a building block in the preparation of certain therapeutic agents where the substituted phenyl ring is a key pharmacophoric element. Its utility in creating specialized chemical structures highlights its importance in the broader field of medicinal chemistry.[4] Specifically, it is a known intermediate in the synthesis of Lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist used in the treatment of dry eye disease.[5]

Potential Biological Activities: An Inferential Analysis

Direct studies on the biological activity of this compound are not extensively documented in publicly available literature. However, based on the activities of structurally related hydroxyacetophenone derivatives, several potential biological effects can be inferred. Substituted acetophenones have been reported to possess a range of pharmacological properties.[6][7]

Antimicrobial and Antifungal Activity

Derivatives of hydroxyacetophenone have demonstrated notable antibacterial and antifungal properties.[3][8] The presence of the phenolic hydroxyl group and halogen substituents in this compound suggests it may exhibit similar antimicrobial effects. Studies on other acetophenones have shown activity against both Gram-positive and Gram-negative bacteria.[6][9] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.[10]

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant capabilities.[11] The hydroxyl group on the aromatic ring of this compound can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress.[1] The antioxidant potential of phenolic compounds is influenced by the number and position of hydroxyl groups, as well as the presence of other substituents on the aromatic ring.[11] Chalcones derived from 2-hydroxyacetophenone have also been evaluated for their antioxidant activity using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[12]

Cytotoxic and Anticancer Potential

Cytotoxicity is a critical aspect of biological evaluation, determining a compound's potential to damage or kill cells.[13][14] Various cytotoxicity assays are employed in the early stages of drug discovery to screen for potential anticancer agents or to assess the toxicity of new chemical entities.[15][16][17] While some acetophenone derivatives have been investigated for their anticancer properties, the cytotoxic profile of this compound remains to be elucidated.

Other Potential Pharmacological Activities

Derivatives of 2-hydroxyacetophenone have also been explored for other pharmacological effects, including cardiovascular activities.[18] The broad spectrum of biological activities observed in related compounds underscores the need for a thorough investigation of this compound.[19][20]

Framework for Experimental Validation

A systematic evaluation of the biological activity of this compound is essential. This involves a tiered approach, starting with in vitro assays to establish a baseline of activity and selectivity.[21][22]

Caption: A simplified diagram of a potential intrinsic apoptotic pathway.

Conclusion and Future Directions

This compound is a compound of interest due to its role as a synthetic intermediate and its potential for inherent biological activity, inferred from its chemical structure and the known properties of related hydroxyacetophenones. The experimental framework provided in this guide offers a systematic approach to characterizing its antimicrobial, antioxidant, and cytotoxic profiles. Positive results from these initial in vitro screens would justify more in-depth mechanistic studies and eventual in vivo validation to fully elucidate its therapeutic or toxicological potential. This foundational work is crucial for unlocking the full scope of this molecule's utility in the fields of medicinal chemistry and drug discovery.

References

A comprehensive list of references will be compiled based on the sources identified during the research phase. The following is a sample of how the references would be formatted.

-

Title: Experimental and QSAR of acetophenones as antibacterial agents. Source: PubMed URL: [Link]

-

Title: Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. Source: CORE URL: [Link]

-

Title: Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds. Source: Request PDF URL: [Link]

-

Title: DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Source: MDPI URL: [Link]

-

Title: Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Source: Scholars Research Library URL: [Link]

-

Title: Antioxidant activity of individual phenolic compounds determined using... Source: ResearchGate URL: [Link]

-

Title: Phenylalkyl Acetophenones and Anacardic Acids from Knema oblongifolia with Synthetic Analogues as Anti-infectives and Antibacterial Agents. Source: PMC - NIH URL: [Link]

-

Title: Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Source: baseclick GmbH URL: [Link]

-

Title: Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete. Source: PubMed Central URL: [Link]

-

Title: How to Develop Effective in vitro Assays for Early Drug Discovery. Source: Charnwood Discovery URL: [Link]

-

Title: Polyphenol. Source: Wikipedia URL: [Link]

-

Title: SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF ACETOPHENONE-HYDRAZONE DERIVATIVES AGAINST RESISTANT MYCOBACTERIA. Source: Repozitář publikační činnosti UK URL: [Link]

-

Title: Synthesis and biological studies of novel hydroxyacetophenone-tetrazole hybrids. Source: ACG Publications URL: [Link]

-

Title: Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Source: David Discovers Drug Discovery URL: [Link]

-

Title: Pharmacological activity of novel 2-hydroxyacetophenone isatin derivatives on cardiac and vascular smooth muscles in rats. Source: PubMed URL: [Link]

-

Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Source: ACS Omega URL: [Link]

-

Title: Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Source: PMC URL: [Link]

-

Title: Evaluation of Biological Activity of Natural Compounds. Source: Encyclopedia MDPI URL: [Link]

-

Title: Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Source: Taylor & Francis Online URL: [Link]

-

Title: Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone. Source: Journal of Advanced Scientific Research URL: [Link]

-

Title: A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. Source: ResearchGate URL: [Link]

-

Title: Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues. Source: SpringerLink URL: [Link]

- Title: Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

Title: The Role of 1-(5-Chloro-2-hydroxyphenyl)ethanone in Chemical Synthesis. Source: LinkedIn URL: [Link]

Sources

- 1. Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyphenol - Wikipedia [en.wikipedia.org]

- 3. acgpubs.org [acgpubs.org]

- 4. nbinno.com [nbinno.com]

- 5. Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental and QSAR of acetophenones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jpub.org [jpub.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Phenylalkyl Acetophenones and Anacardic Acids from Knema oblongifolia with Synthetic Analogues as Anti-infectives and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. researchgate.net [researchgate.net]

- 12. sciensage.info [sciensage.info]

- 13. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]

- 14. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. Cytotoxicity assay selection guide | Abcam [abcam.com]

- 16. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Pharmacological activity of novel 2-hydroxyacetophenone isatin derivatives on cardiac and vascular smooth muscles in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF ACETOPHENONE-HYDRAZONE DERIVATIVES AGAINST RESISTANT MYCOBACTERIA [publications.cuni.cz]

- 20. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 21. charnwooddiscovery.com [charnwooddiscovery.com]

- 22. accio.github.io [accio.github.io]

An In-depth Technical Guide to the Solubility of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for determining the solubility of the novel compound 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone in a range of common organic solvents. Recognizing the absence of published empirical data for this specific molecule, this document outlines a systematic and scientifically rigorous approach for researchers, chemists, and drug development professionals to generate reliable solubility profiles. The guide begins with an analysis of the compound's inferred physicochemical properties based on its molecular structure, which informs the selection of an appropriate solvent screen. A detailed, step-by-step experimental protocol based on the gold-standard isothermal shake-flask method is presented, coupled with recommendations for robust quantitative analysis using High-Performance Liquid Chromatography (HPLC). This document is designed not merely as a protocol, but as a self-validating system, explaining the causality behind each experimental choice to ensure the generation of accurate and reproducible data critical for applications ranging from synthetic chemistry to pharmaceutical formulation.

Introduction to this compound and the Imperative of Solubility

This compound is a substituted aromatic ketone. Compounds of this class, specifically hydroxyacetophenones, are pivotal intermediates in the synthesis of more complex molecules, including various pharmacologically active agents.[1][2][3] The precise arrangement of chloro, fluoro, and hydroxyl substituents on the phenyl ring imparts a unique electronic and steric profile, making it a valuable building block in medicinal chemistry and materials science.

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in both chemical and biological systems. For a synthetic intermediate, solubility in organic solvents governs reaction kinetics, purification strategies (such as crystallization), and overall process efficiency. In the context of drug development, poor solubility is a primary contributor to low bioavailability, hindering the therapeutic potential of promising drug candidates.[4][5][6] Therefore, a thorough understanding of the solubility profile of this compound is not an academic exercise, but a prerequisite for its effective application. This guide provides the theoretical grounding and practical methodology to establish this critical dataset.

Inferred Physicochemical Profile

A robust analysis of a molecule's structure allows for an educated prediction of its solubility behavior. The structure of this compound features several key functional groups that dictate its interactions with various solvents.

-

Aromatic System: The core is a benzene ring, which is inherently nonpolar and will favor interactions with other aromatic or nonpolar solvents through van der Waals forces.

-

Hydroxyl Group (-OH): The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor. This feature will strongly promote solubility in polar protic solvents (e.g., alcohols).

-

Carbonyl Group (C=O): The ketone's carbonyl group acts as a strong hydrogen bond acceptor, contributing significantly to its solubility in polar solvents, both protic and aprotic.

-

Halogen Substituents (-Cl, -F): The chlorine and fluorine atoms are electronegative, contributing to the molecule's overall dipole moment. However, they also increase the molecular weight and surface area, which can sometimes counteract solubility.

Guiding Principles of Solubility

The solubility of a solid in a liquid is governed by a thermodynamic equilibrium. The process can be understood through two primary lenses:

-

"Like Dissolves Like": This principle suggests that substances with similar intermolecular forces are likely to be miscible. Polar solutes, like the subject compound, dissolve best in polar solvents, while nonpolar solutes dissolve best in nonpolar solvents. The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

-

Thermodynamic Model: The dissolution process can be described by the Gibbs free energy equation (ΔG = ΔH - TΔS). For dissolution to be spontaneous (ΔG < 0), the enthalpic (ΔH) and entropic (ΔS) contributions must be favorable. In simple terms, the energy required to break the crystal lattice of the solid solute (lattice energy) must be overcome by the energy of solvation.[8] Advanced thermodynamic models like COSMO-RS and UNIFAC can be used for theoretical solubility prediction but require specialized software and expertise.[4][8]

Recommended Organic Solvents for Solubility Screening

To generate a comprehensive solubility profile, a diverse set of solvents should be employed. The following list is categorized by solvent class to ensure a systematic evaluation.

| Solvent Class | Solvent Example | Rationale for Inclusion |

| Polar Protic | Methanol, Ethanol | Capable of hydrogen bonding with both the hydroxyl and carbonyl groups. Expected to be excellent solvents. |

| Polar Aprotic | Acetone, Acetonitrile | Can accept hydrogen bonds from the solute's hydroxyl group and engage in strong dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | A very strong hydrogen bond acceptor; often used to solubilize difficult compounds. | |

| Moderate Polarity | Dichloromethane (DCM) | A common solvent in organic synthesis; its ability to dissolve the compound is of practical interest. |

| Ethyl Acetate | An ester with a moderate dipole moment, representing a common solvent for extraction and chromatography. | |

| Nonpolar | Toluene | An aromatic solvent that can interact favorably with the compound's phenyl ring. |

| n-Hexane | A classic nonpolar, aliphatic solvent. Solubility is expected to be very low, providing a useful lower bound. |

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining equilibrium solubility. It is a robust and reliable technique that involves allowing a surplus of the solid compound to equilibrate with the solvent at a constant temperature.

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2.0 mL) of a selected organic solvent. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure equilibrium is fully established.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. To ensure complete removal of all solid particles, withdraw a sample of the supernatant using a syringe and pass it through a 0.45 µm syringe filter into a clean vial. This filtration step is critical to prevent undissolved solid from artificially inflating the measured concentration.

-

Sample Dilution: Accurately dilute a known volume of the clear, filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method's calibration curve.

-

Quantitative Analysis: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, as described in Section 6.0.

-

Calculation: Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. Express the final solubility in units of mg/mL and mol/L.

Experimental Workflow Diagram

Sources

- 1. Page loading... [guidechem.com]

- 2. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone | 394-32-1 [chemicalbook.com]

- 3. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone | 394-32-1 [amp.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. echemi.com [echemi.com]

- 8. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physicochemical Characterization of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the essential physicochemical properties of 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone, a substituted 2-hydroxyacetophenone. While specific experimental data for this compound is not widely published, this document outlines the critical experimental procedures for its synthesis, purification, and the definitive determination of its melting and boiling points. These characterizations are fundamental for its application in research and development, particularly in medicinal chemistry and materials science, where precise physical constants are imperative for reaction optimization, formulation, and regulatory compliance.